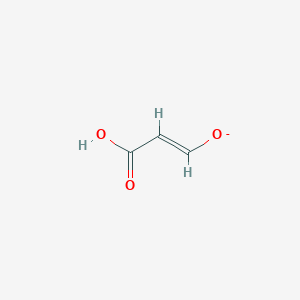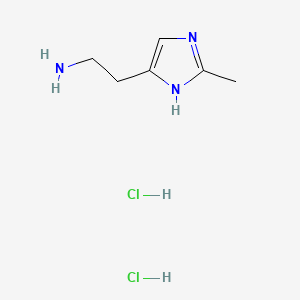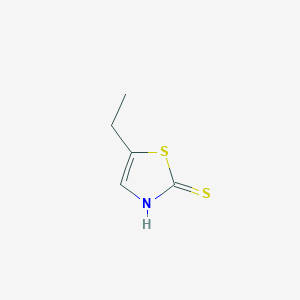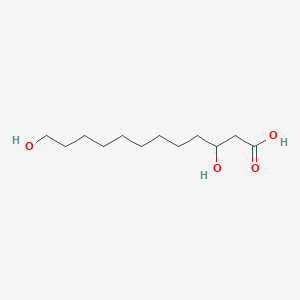![molecular formula C65H120N2O21 B1258658 (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1258658.png)
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is a complex glycosphingolipid. Glycosphingolipids are a group of lipids that play crucial roles in cell-cell interactions, signal transduction, and cellular recognition. This particular compound is composed of a sialic acid (Neu5Ac) linked to a galactose (Gal) and glucose (Glc) moiety, which is further attached to a ceramide backbone (Cer).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycosphingolipids typically involves multiple steps, including the preparation of the ceramide backbone and the sequential addition of sugar moieties. The ceramide backbone can be synthesized through the condensation of sphingosine with a fatty acid. The glycosylation steps involve the use of glycosyl donors and acceptors under specific conditions, often catalyzed by glycosyltransferases or chemical catalysts.
Industrial Production Methods
Industrial production of glycosphingolipids may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the desired lipid structures. Enzymatic synthesis using purified glycosyltransferases is another approach that can be scaled up for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
Glycosphingolipids can undergo various chemical reactions, including:
Oxidation: Oxidation of the ceramide backbone or sugar moieties.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Substitution reactions involving the replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, glycosphingolipids are studied for their unique structural properties and their role in membrane dynamics.
Biology
In biology, these compounds are essential for cell-cell communication, immune response, and pathogen recognition.
Medicine
In medicine, glycosphingolipids are investigated for their potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry
In industry, glycosphingolipids are used in the development of cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of glycosphingolipids involves their interaction with specific receptors and proteins on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular behavior. The ceramide backbone plays a crucial role in the insertion of these molecules into the cell membrane, while the sugar moieties are involved in recognition and binding events.
Comparación Con Compuestos Similares
Similar Compounds
Gangliosides: Similar in structure but contain additional sialic acid residues.
Cerebrosides: Contain a single sugar moiety attached to the ceramide backbone.
Globosides: Contain multiple sugar residues but lack sialic acid.
Uniqueness
“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is unique due to its specific sugar composition and linkage pattern, which confer distinct biological properties and functions.
Propiedades
Fórmula molecular |
C65H120N2O21 |
|---|---|
Peso molecular |
1265.6 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C65H120N2O21/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(75)67-46(47(72)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-83-62-57(79)56(78)59(51(43-70)85-62)86-63-58(80)61(55(77)50(42-69)84-63)88-65(64(81)82)40-48(73)53(66-45(3)71)60(87-65)54(76)49(74)41-68/h36,38,46-51,53-63,68-70,72-74,76-80H,4-35,37,39-44H2,1-3H3,(H,66,71)(H,67,75)(H,81,82)/b38-36+/t46-,47+,48-,49+,50+,51+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,65-/m0/s1 |
Clave InChI |
JUZJEIYRVNAPCT-AKLUEIBQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)





